molecular formula C16H29BO2 B1339359 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-06-3

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1339359
CAS No.: 287944-06-3
M. Wt: 264.2 g/mol
InChI Key: GTRURWFRLWPOBJ-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique structural properties and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(1,1-Dimethylethyl)-1-cyclohexen-1-ylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Under certain conditions, the compound can be reduced to yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the activation of the boronic ester and the halide, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions, but with different reactivity and stability.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar boronic ester with a thiophene ring, used in the synthesis of heterocyclic compounds.

Uniqueness

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(4-tert-butylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h10,12H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRURWFRLWPOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573232
Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287944-06-3
Record name 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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